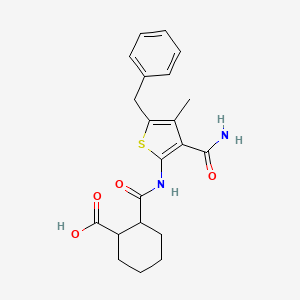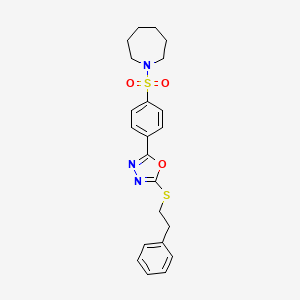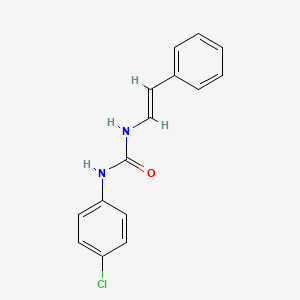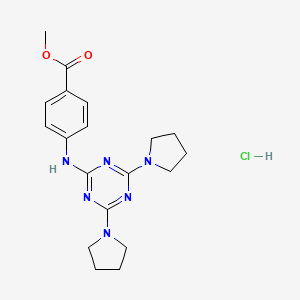
2-((5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl)cyclohexanecarboxylic acid” is a research chemical . It has a molecular formula of C21H24N2O4S and a molecular weight of 400.49 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H24N2O4S . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.Applications De Recherche Scientifique
Photoremovable Protecting Groups
One application involves the use of similar carbamoyl and carboxylic acid derivatives as photoremovable protecting groups in organic synthesis. For instance, 2,5-dimethylphenacyl esters have been studied for their efficiency in releasing carboxylic acids upon irradiation, showcasing potential in biochemistry for "caged compounds" applications (Zabadal et al., 2001). This research highlights the relevance of such compounds in creating light-sensitive groups that can be strategically removed to trigger biochemical processes.
Synthesis of Novel Compounds
Research on the synthesis of new classes of compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrates the versatility of cyclohexyl and benzyl isocyanide derivatives in forming cyclic dipeptidyl ureas (Sañudo et al., 2006). These findings suggest a broad applicability in synthesizing complex molecules that could serve as building blocks for pharmaceuticals or as tools for studying biological systems.
Aromatic Retinoic Acid Analogues
The exploration of aromatic analogues of retinoic acids, with structures potentially similar to the carboxylic acid , underscores the significance of such compounds in developing chemopreventive agents for epithelial cancer treatment (Dawson et al., 1981). This research avenue is particularly promising for creating more effective and targeted therapies.
Chemical Reaction Studies
Studies on the reactions of 2-carbamoylthiophenes with cycloalkanones to form imines reveal the chemical versatility and potential applications of these compounds in synthesizing a variety of heterocyclic structures (Klemm et al., 1995). Such reactions are fundamental in organic chemistry, contributing to the synthesis of compounds with potential applications in medicinal chemistry and material science.
Enantioselective Recognition
The development of enantioselective fluorescent sensors for chiral acid recognition using cyclohexane-1,2-diamine-based molecules showcases another application, emphasizing the importance of structural elements similar to the carboxylic acid in creating selective sensors (Li et al., 2007). These sensors have applications in analytical chemistry, particularly in detecting and quantifying enantiomeric purity, which is crucial in pharmaceuticals.
Propriétés
IUPAC Name |
2-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-12-16(11-13-7-3-2-4-8-13)28-20(17(12)18(22)24)23-19(25)14-9-5-6-10-15(14)21(26)27/h2-4,7-8,14-15H,5-6,9-11H2,1H3,(H2,22,24)(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHQLBNKVOICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2747158.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-phenoxyethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2747161.png)
![N-(1-cyanocyclobutyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2747163.png)
![[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2747165.png)

![(Z)-ethyl 2-(6-fluoro-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2747170.png)


![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide](/img/structure/B2747173.png)